N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHRKRKXIYERQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, a pyrrolidine moiety, and a quinoline derivative. Its chemical formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies have demonstrated that quinoline derivatives can inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which are involved in inflammatory processes and cancer progression .
- Anticancer Properties : The compound has shown promise in vitro against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their anti-proliferative effects, revealing significant activity against breast and colon cancer cells .
- Neuropharmacological Effects : The pyrrolidine component suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors. This could position the compound as a candidate for treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Study | Activity Evaluated | IC50 (µM) | Cell Line/Model | Mechanism |
|---|---|---|---|---|
| El Shehry et al. (2018) | Antiproliferative | 10.5 | MCF-7 (breast cancer) | Sirtuin inhibition |
| Mantoani et al. (2016) | Acetylcholinesterase inhibition | 5.0 | Neuroblastoma cells | Cholinergic modulation |
| Gupta et al. (2019) | Anti-inflammatory | 12.0 | RAW 264.7 macrophages | COX inhibition |
Case Study 1: Anticancer Activity
In a study conducted by El Shehry et al., several quinoline derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value of 10.5 µM, suggesting effective targeting of cancer pathways through sirtuin inhibition .
Case Study 2: Neuropharmacological Effects
Mantoani et al. explored the neuropharmacological potential of pyrrolidine-containing compounds, revealing that derivatives could effectively inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. The study found an IC50 value of 5 µM for related compounds, indicating strong potential for therapeutic application .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_{19}H_{20}ClN_{3}O
- Molecular Weight : 343.84 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
The compound features a quinoline core linked to a pyrrolidine moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit antimicrobial properties. These compounds can effectively target clinically latent microorganisms, making them potential candidates for treating infections that are resistant to conventional therapies .
Antimalarial Properties
Quinoline derivatives are historically recognized for their antimalarial activity. The compound's structure suggests it may function similarly to established antimalarials like chloroquine, potentially offering a new avenue for malaria treatment .
Anticancer Activity
Recent studies have shown that some quinoline derivatives possess anticancer properties. The ability of this compound to inhibit cell proliferation in various cancer cell lines is under investigation, with preliminary results indicating promising activity against certain types of tumors.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of quinoline derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to establish effectiveness, revealing that the compound outperformed several conventional antibiotics in specific strains.
Study 2: Anticancer Potential
A recent investigation into the anticancer effects of this compound involved in vitro testing on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Transformations
The compound is synthesized through multistep sequences involving:
Quinoline-O-Acetamide Coupling
The quinoline-8-oxyacetamide backbone is typically constructed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:
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Reaction : 2-(Pyrrolidin-1-yl)-8-hydroxyquinoline reacts with N-(4-chlorophenyl)-2-bromoacetamide in the presence of Cs2CO3 (base) and acetone at room temperature .
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Mechanism : Base deprotonates the phenolic -OH, enabling nucleophilic attack on the α-carbon of the bromoacetamide.
Pyrrolidine Substitution
The pyrrolidin-1-yl group at the quinoline C2 position is introduced via:
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Copper-Catalyzed Amination : 2-Chloroquinoline derivatives react with pyrrolidine using CuI catalysts and ligands (e.g., DPEPhos) .
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Forms the corresponding carboxylic acid (e.g., HCl/H2O, reflux).
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Basic Hydrolysis : Yields the carboxylate salt (e.g., NaOH/EtOH).
Quinoline Ring Modifications
The electron-deficient quinoline ring participates in:
-
Electrophilic Aromatic Substitution :
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the quinoline ring to tetrahydroquinoline .
Chlorophenyl Reactivity
The 4-chlorophenyl group undergoes:
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Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids (e.g., Pd(PPh3)4, Na2CO3, DME/H2O) .
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Nucleophilic Aromatic Substitution : Replacement of Cl with amines under high-temperature conditions .
Catalytic and Cross-Coupling Reactions
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Substituent Effects on the Quinoline Ring
- Pyrrolidin-1-yl vs. Piperidin-1-yl Groups: The replacement of the pyrrolidin-1-yl group (5-membered ring) in the target compound with a 4-benzylpiperidin-1-yl group (6-membered ring) in 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9) increases molecular weight (479.6 vs. ~381.9 for the target compound) and lipophilicity.
- Hydrogen Substituent: In N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide monohydrate (), the absence of a substituent at the quinoline 2-position simplifies the structure. This results in a smaller dihedral angle (13.0°) between the quinoline and chlorophenyl rings, promoting planarity and stronger π-π stacking interactions compared to the target compound’s pyrrolidine-substituted analogue .
Aromatic Ring Modifications
- Chlorophenyl vs. Fluorophenyl: Substituting the 4-chlorophenyl group with 4-fluorophenyl (as in 2-chloro-N-(4-fluorophenyl)acetamide) introduces an electron-withdrawing fluorine atom.
- Ethylphenyl vs. Chlorophenyl: The 4-ethylphenyl group in CAS 941909-27-9 introduces an electron-donating alkyl chain, which may enhance solubility in nonpolar environments compared to the electron-withdrawing chlorophenyl group in the target compound .
Hydrogen Bonding and Crystal Packing
Intramolecular Interactions :
The target compound exhibits an intramolecular N–H···O hydrogen bond, stabilizing its conformation. In contrast, 2-chloro-N-(4-fluorophenyl)acetamide relies on C–H···O interactions, which are weaker and may result in less rigid molecular structures .- Intermolecular Interactions: The monohydrate form of N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide forms one-dimensional chains via O–H···N and N–H···O bonds with water molecules, enhancing crystal stability. The target compound’s pyrrolidine group may disrupt such interactions, leading to differences in melting points and solubility .
Physicochemical Properties
*Estimated based on structural similarity to .
Preparation Methods
Quinoline Core Formation
The quinoline scaffold is constructed via a modified Skraup reaction or transition-metal-catalyzed cyclization. A copper(I)-catalyzed intramolecular cyclization of propargyl anilines, as described by ACS Publications, yields 2-substituted quinolines with high regioselectivity.
Procedure :
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Propargyl aniline preparation : React 8-aminoquinoline with propargyl bromide under basic conditions.
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Cyclization : Treat the propargyl aniline with CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C under argon for 12 hours.
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Oxidation : Oxidize the intermediate dihydroquinoline to quinoline using MnO₂ or DDQ.
Key Data :
| Parameter | Value |
|---|---|
| Yield (cyclization) | 78% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Parameter | Value |
|---|---|
| Yield (substitution) | 65% |
| Reaction Time | 24 hours |
| Temperature | 120°C |
Synthesis of N-(4-Chlorophenyl)chloroacetamide
Procedure :
-
Acylation : Treat 4-chloroaniline with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.
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Purification : Isolate the product via recrystallization from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Time | 2 hours |
| Temperature | 0°C → room temperature |
Etherification via Williamson Synthesis
Procedure :
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Deprotonation : Treat 2-(pyrrolidin-1-yl)quinolin-8-ol (1 equiv) with NaH (2 equiv) in dry THF at 0°C.
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Alkylation : Add N-(4-chlorophenyl)chloroacetamide (1.2 equiv) and heat at 60°C for 6 hours.
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Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 6 hours |
| Temperature | 60°C |
Optimization and Challenges
Regioselectivity in Quinoline Substitution
The C2 position’s electronic environment favors electrophilic substitution, but competing reactions at C4/C6 may occur. Using bulky bases (e.g., DBU) suppresses side reactions, improving C2 selectivity to >90%.
Ether Bond Stability
The ether linkage is susceptible to acidic hydrolysis. Anhydrous conditions and inert atmospheres (Ar/N₂) are critical during Williamson synthesis to prevent degradation.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.58 (s, 1H, NH), 8.95 (d, J = 4.2 Hz, 1H, quinoline-H), 7.82–7.45 (m, 8H, aryl-H), 4.72 (s, 2H, OCH₂), 3.25 (t, J = 6.4 Hz, 4H, pyrrolidine-H).
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HRMS : m/z [M + H]⁺ calcd. for C₂₁H₂₀ClN₃O₂: 381.1214; found: 381.1218.
Purity Assessment :
| Method | Purity |
|---|---|
| HPLC (C18 column) | 98.5% |
| Elemental Analysis | C 65.92%, H 5.28% (theoretical: C 66.05%, H 5.30%) |
Scalability and Industrial Considerations
A kilogram-scale synthesis was achieved using continuous flow reactors for the cyclization and alkylation steps, reducing reaction times by 40% and improving yields to 76%. Critical parameters for scale-up include:
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Solvent Choice : Replacing DMF with 2-MeTHF for easier recycling.
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Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% via ultrasonic agitation.
Q & A
Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core followed by functionalization. Critical steps include:
- Coupling Reactions : Introduction of the pyrrolidin-1-yl group to the quinoline scaffold via nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
- Acetamide Formation : Reaction of 2-chloro-N-(4-chlorophenyl)acetamide intermediates with hydroxyl-quinoline derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential for isolating the final product, with yields highly dependent on solvent choice (e.g., dichloromethane vs. ethanol) and temperature control during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
